Pitofenone

Acetylcholinesterase inhibition Enzyme kinetics Spasmolytic mechanism

Procure Pitofenone API or reference standard for ANDA development of FDCs targeting biliary/ureteric colic. Its dual AChE inhibition (Ki=36-45µM) & myotropic relaxation, with proven synergism with diclofenac, offers a differentiated, patent-free spasmolytic. Choose when organ-selectivity for ileum/duodenum is required over colon. Essential for impurity profiling & dissolution testing.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
CAS No. 54063-52-4
Cat. No. B1678488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitofenone
CAS54063-52-4
Synonymsaralginketone
methyl 2-(4-(2-piperid-1-ylethoxy)benzoyl) benzoate
pitofenone
pitofenone hydrochloride
pitophenon
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3
InChIInChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3
InChIKeyNZHMAQSCHUSSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pitofenone (CAS 54063-52-4): High-Purity Antispasmodic API Procurement Reference


Pitofenone (CAS 54063-52-4) is a synthetic spasmolytic compound that exerts dual pharmacological activity through competitive muscarinic acetylcholine receptor antagonism and acetylcholinesterase (AChE) inhibition [1]. The compound inhibits AChE from bovine erythrocytes and electric eel with inhibition constants (Ki) of 36 μM and 45 μM, respectively . Pitofenone is clinically deployed exclusively in fixed-dose combinations with fenpiverinium bromide and an analgesic (either metamizole sodium or diclofenac sodium) for the symptomatic management of smooth muscle spasm and associated visceral pain in biliary, ureteric, and intestinal colic [2].

Why Pitofenone Cannot Be Substituted with Alternative Antispasmodics: Technical Procurement Considerations


Pitofenone occupies a unique pharmacological intersection not replicated by other antispasmodics. It combines AChE inhibition (Ki = 36–45 μM) with direct papaverine-like myotropic smooth muscle relaxation [1], a dual mechanism that distinguishes it from pure anticholinergics (e.g., oxybutynin), pure musculotropics (e.g., mebeverine), and calcium channel blockers. In comparative in vivo studies, the pitofenone + fenpiverinium combination demonstrated differential organ-specific potency versus mebeverine: equipotent on ileum and duodenum but mebeverine was more active on colon (ED50 = 0.68 mg/kg) [2]. Clinically, the pitofenone-containing combination Manyana demonstrated superior efficacy to the metamizole-based Baralgan in biliary and ureteric colic, confirming that the specific analgesic partner modulates pitofenone's therapeutic index [3]. Furthermore, no human pharmacokinetic data are available for pitofenone as a single agent or in its fixed-dose combinations, including metabolic, distribution, or elimination parameters [4]. Substitution with an alternative antispasmodic therefore introduces unquantifiable formulation and bioavailability risks.

Pitofenone Quantitative Differentiation Evidence for Scientific Procurement Decisions


Pitofenone Acetylcholinesterase Inhibition: Quantitative Ki Values Across Species

Pitofenone inhibits acetylcholinesterase (AChE) activity in a concentration-dependent manner, with quantitatively distinct inhibition constants for bovine erythrocyte AChE (Ki = 36 μM) and electric eel AChE (Ki = 45 μM) [1]. This species-dependent differential inhibition (9 μM difference) provides a benchmark for enzyme source selection in mechanistic studies and distinguishes pitofenone from AChE inhibitors lacking cross-species characterization.

Acetylcholinesterase inhibition Enzyme kinetics Spasmolytic mechanism

Pitofenone + Fenpiverinium vs. Mebeverine: Differential Organ-Specific Antispasmodic Potency

In an anesthetized dog model, the pitofenone + fenpiverinium combination was compared head-to-head against mebeverine, tiemonium, and N-butyl scopolammonium for antispasmodic activity across gastrointestinal segments. Pitofenone + fenpiverinium and mebeverine were equipotent on ileum and duodenum contractions, but mebeverine exhibited greater potency specifically on colon contraction, with an ED50 of 0.68 ± 0.06 mg/kg [1]. This organ-specific potency differential informs selection between these agents for colon-predominant spastic conditions.

In vivo pharmacology Smooth muscle spasm Organ-specific potency

Manyana (Diclofenac + Pitofenone + Fenpiverinium) vs. Baralgan: Superior Clinical Efficacy in Biliary and Ureteric Colic

A double-blind, randomized, prospective clinical trial compared the analgesic-antispasmodic combination Manyana (diclofenac + pitofenone + fenpiverinium) against Baralgan (analgin/metamizole + pitofenone + fenpiverinium) in 200 patients with biliary, ureteric, and intestinal colic. Manyana demonstrated statistically significant superiority over Baralgan in reducing pain intensity for biliary and ureteric colic, while the two formulations were therapeutically equivalent for intestinal colic [1]. This differential clinical performance is attributable solely to the substitution of the analgesic component (diclofenac vs. metamizole), establishing pitofenone's therapeutic dependence on partner analgesic selection.

Clinical trial Fixed-dose combination Visceral pain

Diclofenac-Pitofenone Synergism: Enhanced Antispasmodic Activity vs. Analgin-Pitofenone Combination

In ex vivo guinea pig ileum preparations, the diclofenac-pitofenone combination demonstrated potent antispasmodic activity against acetylcholine-induced contractions, with significantly enhanced efficacy compared to the analgin-pitofenone combination at molar equivalent concentrations [1]. Open-label clinical evaluation of parenteral Manyana confirmed this synergism, with pain relief observed within 30 minutes of administration and lasting up to 24 hours post-dosing [2]. The combination of pitofenone and fenpiverinium with diclofenac did not increase acute toxicity compared to individual components [3].

Synergism Ex vivo pharmacology Acetylcholine-induced spasm

Pitofenone Reference Standard: High-Purity Certified Material for ANDA and Method Validation

Pitofenone hydrochloride reference standard (CAS 1248-42-6, free base CAS 54063-52-4) is supplied with lot-specific certificates of analysis detailing assay (≥98% by HPLC), chromatographic purity, structural confirmation, and ancillary data . The reference standard supports analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of pitofenone-containing formulations . Traceability against USP or EP pharmacopeial standards can be provided based on feasibility [1].

Reference standard Analytical method validation Quality control

Pitofenone Regulatory Status: Non-FDA Approved, ATC-Classified Antispasmodic for Research and ANDA Development

Pitofenone has no FDA or EMA marketing approval as a single agent or in fixed-dose combination within the United States or European Union [1]. However, it is assigned ATC code A03DA02 (Synthetic anticholinergic agents in combination with analgesics) and is approved and commercially available in Eastern Europe, India, and other regions under trade names including Spasmalgon, Baralgin, Revalgin, Spasgan, and Bral [2]. This regulatory profile defines pitofenone's procurement context: it is suitable for research use, analytical method development, and ANDA development for markets where it holds approval, but not for FDA-regulated clinical applications [3].

Regulatory status ATC classification ANDA development

Pitofenone Procurement Application Scenarios Based on Quantitative Evidence


Fixed-Dose Combination Development: Diclofenac-Pitofenone-Fenpiverinium Formulation

Based on clinical evidence demonstrating Manyana's superiority over Baralgan in biliary and ureteric colic [1], and ex vivo data confirming diclofenac-pitofenone synergism against acetylcholine-induced contractions without increased acute toxicity , procurement of pitofenone API for diclofenac-based fixed-dose combination development is indicated. The target formulation achieves pain relief within 30 minutes of administration with 24-hour duration . This scenario is optimal for generic manufacturers developing ANDA submissions for pitofenone-containing analgesic-antispasmodic combinations targeting markets where such formulations are approved.

Organ-Specific Antispasmodic Screening: Ileum/Duodenum vs. Colon Selectivity Studies

Comparative in vivo data demonstrate that pitofenone + fenpiverinium and mebeverine are equipotent on ileum and duodenum contractions, but mebeverine is more active on colon (ED50 = 0.68 ± 0.06 mg/kg) [1]. Researchers conducting organ-specific spasmolytic screening should procure pitofenone when ileal or duodenal smooth muscle models are the primary experimental focus, or when head-to-head comparator studies require a reference antispasmodic with documented differential organ selectivity. Pitofenone is unsuitable for colon-predominant spasm models where mebeverine offers quantifiably superior potency.

Acetylcholinesterase Inhibition Studies Requiring Species-Specific Ki Values

Pitofenone inhibits AChE from bovine erythrocytes (Ki = 36 μM) and electric eel (Ki = 45 μM) with a documented 9 μM cross-species differential [1]. This quantitative characterization supports procurement for enzyme inhibition studies requiring a spasmolytic compound with validated AChE inhibitory activity across multiple species sources. The data enable direct comparison with other AChE inhibitors and provide a benchmark for structure-activity relationship (SAR) studies examining the piperidinyl ethoxy benzoyl benzoate pharmacophore.

Analytical Method Development and ANDA Quality Control

Pitofenone hydrochloride reference standard (≥98% HPLC purity, lot-specific CoA) supports analytical method development, method validation (AMV), and Quality Control (QC) for ANDA submissions or commercial production [1]. The standard is traceable against USP/EP pharmacopeial specifications upon request . Procurement of certified reference material is essential for laboratories performing impurity profiling, dissolution testing, stability studies, and batch release testing of pitofenone-containing fixed-dose combinations. Research-grade material lacking full certification is insufficient for regulatory submission purposes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pitofenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.